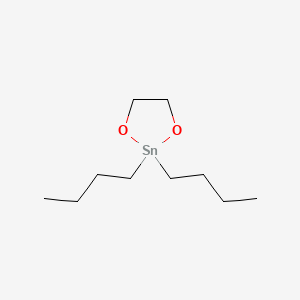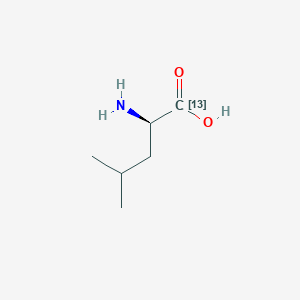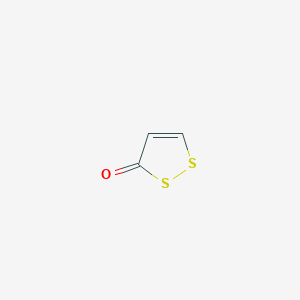
2,2-二丁基-1,3,2-二氧杂锡烷
描述
2,2-Dibutyl-1,3,2-dioxastannolane is a chemical compound with the molecular formula C10H22O2Sn . It has a molecular weight of 292.99 . This compound is extensively utilized in the realm of biomedicine due to its inherent attributes as a prospective antineoplastic agent .
Synthesis Analysis
Acyloins or their enediol carbonates (vinylene carbonates) react with dibutyltin oxide or dibutyltin dimethoxide to give 2,2-dibutyl-1,3,2-dioxastannolanes .Molecular Structure Analysis
The structure of 2,2-dibutyl-1,3,2-dioxastannolane has been determined by single-crystal X-ray diffraction. Dioxastannolane units are associated into an infinite ribbon polymer, in which the tin is surrounded by two carbon atoms and four oxygen atoms in a highly distorted octahedral arrangement .Chemical Reactions Analysis
Acyloins or their enediol carbonates (vinylene carbonates) react with dibutyltin oxide or dibutyltin dimethoxide to give 2,2-dibutyl-1,3,2-dioxastannolanes .Physical And Chemical Properties Analysis
2,2-Dibutyl-1,3,2-dioxastannolane is a solid with a melting point of 231-236°C . It has a molecular weight of 292.99 and its molecular formula is C10H22O2Sn .科学研究应用
1. 结构分析
2,2-二丁基-1,3,2-二氧杂锡烷的结构已通过单晶 X 射线衍射进行了广泛的研究。它在锡周围形成一个无限的带状聚合物,呈高度扭曲的八面体排列,周围环绕着碳和氧原子。这项研究对于理解该化合物的分子和电子结构至关重要,这对各种化学合成过程具有影响 (Davies 等人,1986).
2. 配合物形成
2,2-二丁基-1,3,2-二氧杂锡烷与其他配体形成配合物的能力已得到证实。这些配合物以三角双锥结构为特征,在有机金属化学研究中具有重要意义,并且可能在催化和材料科学中具有影响 (Davies & Price,1983).
3. 溶液中的行为
对 2,2-二丁基-1,3,2-二氧杂锡烷在溶液中的行为的研究揭示了复杂的缔合平衡模式。这项研究对于理解该化合物在不同环境中的反应性和稳定性至关重要,这对于其在合成工艺中的应用至关重要 (Roelens & Taddei,1985).
4. 合成应用
2,2-二丁基-1,3,2-二氧杂锡烷已被用作大环四内酯和大环聚内酯合成的催化剂。这些应用证明了其作为有机合成中多功能试剂的潜力,特别是在复杂有机结构的形成中 (Roelens 等人,1992).
5. 抗肿瘤活性
研究还探讨了取代的二丁基-1,3,2-二氧杂锡烷的抗肿瘤活性。这些研究在药物化学领域具有重要意义,并可能导致开发新的抗肿瘤剂 (Ng 等人,1997).
6. 聚合物合成
该化合物已被用于大环和立体选择性聚合物的合成,进一步突出了其在先进材料科学和聚合物化学中的作用 (Kricheldorf & Lee,1995).
安全和危害
属性
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C2H4O2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-2H2;/q;;-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBEJNHFFEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189473 | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibutyl-1,3,2-dioxastannolane | |
CAS RN |
3590-59-8 | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dibutyl-1,3,2-dioxastannolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2,2-Dibutyl-1,3,2-dioxastannolane and how does this structure influence its behaviour in solution?
A: 2,2-Dibutyl-1,3,2-dioxastannolane (DOS) possesses a five-membered ring structure containing a central tin atom bonded to two oxygen atoms and two butyl groups. This structure allows for dynamic behavior in solution, where DOS engages in complex association equilibria. Specifically, it can exist in monomeric, dimeric, and potentially higher-order oligomeric forms. The dimeric structure exhibits fluxional behavior, with rapid intramolecular shifts and inversion at the tin center leading to apparent high symmetry in spectroscopic analyses.
Q2: What are the catalytic applications of 2,2-Dibutyl-1,3,2-dioxastannolane?
A: 2,2-Dibutyl-1,3,2-dioxastannolane (DOS), in conjunction with dibutyltin dichloride (DTC), forms an effective catalytic system for the cyclo-oligomerization of lactones. This catalytic system has been successfully employed in the synthesis of macrocyclic polylactones, specifically the macrotetrolide of 3-hydroxybutyric acid. This finding highlights the potential of DOS-based catalysts in ring-opening polymerization reactions for the production of valuable polymeric materials.
Q3: What spectroscopic techniques are useful for studying the structure and behavior of 2,2-Dibutyl-1,3,2-dioxastannolane?
A: A combination of spectroscopic methods has proven valuable in elucidating the structural intricacies of 2,2-Dibutyl-1,3,2-dioxastannolane (DOS). Single-crystal X-ray diffraction provides detailed information about the bond lengths, bond angles, and overall geometry of the molecule in the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 119Sn NMR, offers insights into the dynamic behavior of DOS in solution, including information about its association equilibria and the coordination state of the tin atom. Mossbauer spectroscopy can also provide information about the coordination environment of the tin atom and its oxidation state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1628342.png)

